
4-Methylbenzylamine
Overview
Description
It is a colorless to slightly yellow liquid with a boiling point of 195°C and a melting point of 12-13°C . This compound is a derivative of benzylamine, where a methyl group is attached to the benzene ring at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzylamine can be synthesized through several methods:
Reduction of 4-Methylbenzyl Cyanide: This method involves the reduction of 4-methylbenzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Reductive Amination: Another common method is the reductive amination of 4-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, this compound is typically produced by the catalytic hydrogenation of 4-methylbenzyl cyanide. This process is efficient and yields high purity products .
Chemical Reactions Analysis
4-Methylbenzylamine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions.
Condensation: It can react with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium cyanoborohydride, hydrogen gas with catalysts.
Acylating agents: Acyl chlorides.
Major products formed from these reactions include 4-methylbenzaldehyde, amides, and imines .
Scientific Research Applications
Pharmaceutical Applications
4-MBZ has demonstrated potential in various pharmaceutical applications:
- Anticonvulsants : It is utilized in the synthesis of anticonvulsant drugs due to its biological activity.
- Appetite Regulation : Research has shown that 4-MBZ stimulates hyperphagia (increased food intake) in animal models, counteracting the hypophagic effects induced by amphetamines. This suggests its potential use in appetite regulation therapies .
Case Study: Appetite Stimulation
In a study involving mice, 4-MBZ was administered intracerebroventricularly (i.c.v.), resulting in a significant increase in food consumption—up to 190% over control levels after a 4-hour fasting period. The effective dose (ED50) was found to be approximately 8.3 µg per mouse . The compound's mechanism appears to involve modulation of Shaker-like potassium channels in the brain, which are implicated in appetite regulation.
Beyond its pharmaceutical applications, 4-MBZ exhibits notable biological activities:
- Antimicrobial Properties : Complexes formed from 4-MBZ have been screened for biological activity against various pathogens, including Candida albicans and Salmonella typhi. These complexes were synthesized using Schiff bases derived from 4-MBZ .
Case Study: Antimicrobial Activity
A study synthesized metal complexes using 4-MBZ as a ligand. The resulting compounds showed significant antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, indicating the compound's versatility in drug development .
Other Scientific Applications
- Chemical Synthesis : As a building block in organic synthesis, 4-MBZ is used to create various derivatives and complex molecules.
- Neuropharmacology : Investigations into its effects on neurophysiological responses suggest it may have therapeutic potential for conditions related to appetite and weight management .
Summary Table of Applications
Application Area | Specific Uses | Findings/Notes |
---|---|---|
Pharmaceuticals | Anticonvulsants | Significant biological activity; potential appetite regulation |
Biological Activity | Antimicrobial agents | Effective against Candida albicans, Salmonella typhi |
Chemical Synthesis | Building block for organic compounds | Utilized in various synthetic pathways |
Neuropharmacology | Appetite modulation | Modulates potassium channels; hyperphagic effects observed |
Mechanism of Action
The mechanism by which 4-Methylbenzylamine exerts its effects involves its interaction with specific molecular targets. For instance, it stimulates food consumption by acting on brain Shaker-like Kv1.1 channels . This interaction modulates the activity of these channels, leading to changes in neuronal signaling and behavior.
Comparison with Similar Compounds
4-Methylbenzylamine can be compared with other similar compounds such as:
Benzylamine: The parent compound, which lacks the methyl group on the benzene ring.
4-Methoxybenzylamine: This compound has a methoxy group instead of a methyl group at the para position.
4-Fluorobenzylamine: This compound has a fluorine atom at the para position.
The uniqueness of this compound lies in its specific applications in stimulating food consumption and its role in the synthesis of anticonvulsants .
Biological Activity
4-Methylbenzylamine (4-MBZ) is an aromatic amine that has garnered attention for its significant biological activity, particularly regarding its effects on food consumption and potential therapeutic applications. This article provides a detailed overview of the biological activity of 4-MBZ, supported by research findings, data tables, and case studies.
- Molecular Formula : CHN
- Molecular Weight : 135.21 g/mol
- Appearance : Clear to slightly yellow liquid
- Melting Point : 12-13 °C
- Boiling Point : 195 °C
- Solubility : Slightly soluble in water
- Density : 0.952 g/mL at 25 °C
Research indicates that 4-MBZ stimulates hyperphagia (increased food intake) in animal models, particularly in mice. This effect is hypothesized to occur through the modulation of Shaker-like Kv1.1 potassium channels in the brain, which play a crucial role in appetite regulation. The compound counteracts the hypophagic effects induced by amphetamine and its parent compound benzylamine, suggesting a unique pharmacological profile.
Key Findings from Research Studies
-
Hyperphagic Response :
- In studies involving starved mice, administration of 4-MBZ resulted in a hyperphagic response with an increase in food consumption by up to 190% compared to controls after intracerebroventricular (i.c.v.) injection .
- The effective dose (ED) for inducing this response was determined to be approximately 8.3 μg/mouse , demonstrating its potency .
-
Counteraction of Amphetamine Effects :
- 4-MBZ significantly reduced the hypophagic effects caused by amphetamine (AMPH), suggesting its potential use in managing appetite disorders .
- It was found that pretreatment with antisense oligodeoxyribonucleotide (aODN) targeting Kv1.1 channels reduced the hyperphagic effect by over 60% , indicating the importance of these channels in mediating the effects of 4-MBZ .
- Effects on Motor Activity :
Table: Comparative Biological Activity of Related Compounds
Compound Name | Key Biological Activity | Mechanism of Action |
---|---|---|
This compound | Hyperphagia; counteracts hypophagia from AMPH | Modulation of Kv1.1 channels |
Benzylamine | Hypophagia; reduces food intake | Kv1.1 channel blockade |
Amphetamine | Hypophagia; increases energy expenditure | Stimulation of dopaminergic pathways |
Synthesis and Characterization of Schiff Base Complexes
Recent studies have explored the synthesis of Schiff base complexes derived from 4-MBZ, which have demonstrated various biological activities:
- Antimicrobial Activity : Schiff bases synthesized from 4-MBZ showed significant antibacterial properties against pathogens like Candida albicans, Bacillus subtilis, and Salmonella typhi . These findings suggest potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : Some metal complexes formed with 4-MBZ exhibited anti-inflammatory properties, indicating their potential therapeutic use in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-purity 4-Methylbenzylamine and its derivatives in laboratory settings?
- Methodology : The slow evaporation solution growth method is widely used. For example, 4-methylbenzylammonium chloride hemihydrate crystals (C₈H₁₂N⁺·Cl⁻·0.5H₂O) are synthesized by reacting this compound (99.9% purity) with hydrochloric acid at 37°C. Crystallization occurs over 15 days, yielding high-quality crystals (1×1×1 mm³) suitable for structural analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodology :
- FTIR : Confirms protonation of the amine group (e.g., NH₂ → NH₃⁺ in 4-methylbenzylammonium chloride) .
- ¹H NMR : Detects chemical shifts due to structural changes. For example, NH₂ protons shift from 1.42 ppm (pure amine) to 8.278 ppm (protonated form), while methylene protons shift from 3.795 ppm to 4.015 ppm .
- UV-Vis : Determines optical properties, with a transmission window between 261–1100 nm for crystalline derivatives .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodology : High-purity precursors (e.g., Sigma Aldrich, 99.9%) are used, and purity is confirmed via NMR integration, elemental analysis, and chromatographic techniques (e.g., HPLC). For crystalline derivatives, single-crystal X-ray diffraction provides structural validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Classified as a Dangerous Good for transport. Use fume hoods, personal protective equipment (PPE), and adhere to institutional guidelines for amine handling. Protonation reduces volatility, mitigating inhalation risks .
Advanced Research Questions
Q. What is the role of this compound in chemoselective oxidative cross-coupling reactions with other primary amines?
- Methodology : A Cu(I)/topaquinone-like co-catalytic system enables aerobic oxidation. For example, equimolar this compound and 1-ethylpropylamine in methanol under air yield cross-coupled imines (97% yield). Real-time ¹H NMR monitors reaction progression, showing initial homo-coupling followed by cross-coupling dominance .
Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound, such as competing homo- vs. cross-coupling pathways?
- Methodology : Kinetic studies using ¹H NMR reveal time-dependent product evolution. For instance, homo-coupling product B forms first but converts to cross-coupled product A after 10 hours. Excess alkylating amines do not favor A, suggesting nucleophilic attack on a Schiff base intermediate (1’ox) drives selectivity .
Q. What are the nonlinear optical (NLO) properties of this compound derivatives, and how do they compare to benchmark materials?
- Findings :
Property | Value/Observation | Reference |
---|---|---|
χ³ (nonlinear susceptibility) | Higher than some reported crystals | |
Absorption | Saturable absorption | |
Refractive behavior | Self-defocusing effect |
- Methodology : Z-scan analysis under laser irradiation quantifies NLO parameters, with comparisons to literature values .
Q. How does protonation of this compound influence its reactivity in coordination chemistry?
- Methodology : Protonation (e.g., with HCl) alters electron density at the NH₂ group, enabling coordination with transition metals. NMR chemical shifts (e.g., NH₃⁺ at 8.278 ppm) and FTIR confirm protonation, facilitating applications in Ru-complex synthesis for catalytic studies .
Q. What strategies optimize atom economy in this compound-mediated imine synthesis?
- Methodology : Copper acetate (0.4 mol%) and reduced organocatalyst (1red, 4 mol%) in methanol under air achieve 97% yield. Stepwise catalyst addition minimizes byproducts, validated by ¹³C NMR .
Q. How do steric and electronic effects of this compound influence its selectivity in multicomponent reactions?
- Methodology : Comparative studies with substituted benzylamines (e.g., 4-fluorobenzylamine) show that the methyl group enhances steric hindrance, favoring electrophilic aromatic substitution over nucleophilic pathways. DFT calculations and Hammett plots quantify electronic effects .
Q. Key Data Contradictions and Resolutions
-
Contradiction : Initial dominance of homo-coupling vs. cross-coupling in aerobic oxidation .
-
Contradiction : Role of Cu(I) vs. Cu(II) in catalytic cycles .
- Resolution : Cu(II) stabilizes intermediates in aerobic conditions, while Cu(I) facilitates electron transfer. Redox cycling between Cu(I)/Cu(II) is critical for maintaining catalytic activity .
Properties
IUPAC Name |
(4-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTSWYPNXFHGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059306 | |
Record name | Benzenemethanamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |
Record name | 4-Methylbenzylamine | |
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URL | https://haz-map.com/Agents/11179 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 4-Methylbenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11179 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-84-7 | |
Record name | 4-Methylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66562 | |
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Record name | Benzenemethanamine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 4-methyl- | |
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Record name | 4-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.949 | |
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